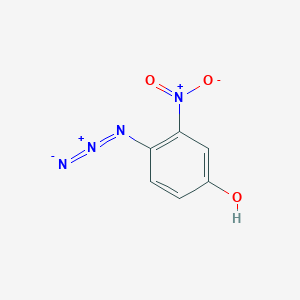

4-Azido-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-3-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSRALKCZPBKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nitrophenyl Azides as Photoaffinity Labeling Agents

A note on the requested topic: Initial searches for "4-Azido-3-nitrophenol" and its provided CAS number (6086-33-5) did not yield specific technical data. This suggests a potential error in the CAS number or that the compound is not widely documented in public literature. However, the structural motif—a nitrophenol core functionalized with an azide group—is characteristic of a class of reagents crucial in chemical biology and drug discovery: photoaffinity labels .

This guide, therefore, focuses on the properties, synthesis, and application of a representative and well-documented member of this class, 4-fluoro-3-nitrophenyl azide (FNPA) , to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals. Additionally, this guide will touch upon the properties of the related compound 4-amino-3-nitrophenol , for which substantial data is available, and will cover the general principles of synthesis and reactivity of nitrophenyl azides, which would be applicable to the originally requested compound.

Introduction: The Power of Covalent Capture in Drug Discovery

In the intricate world of molecular recognition, understanding the precise interactions between a ligand—be it a drug candidate, a metabolite, or a signaling molecule—and its biological target is paramount. While many interactions are transient, the ability to permanently capture these binding events provides an invaluable tool for identifying and characterizing protein targets, mapping binding sites, and elucidating mechanisms of action. This is the realm of photoaffinity labeling, a powerful technique that forges a covalent bond between a ligand and its target upon activation by light.

At the heart of many photoaffinity labeling probes lies the aryl azide moiety, a functional group that is relatively stable in the dark but, upon photolysis, generates a highly reactive nitrene species. This nitrene can then insert into nearby C-H, N-H, or O-H bonds, effectively "tagging" the binding partner. When incorporated into a molecule with a nitrophenyl scaffold, these reagents offer a versatile platform for probing biological systems. This guide will delve into the technical nuances of a representative nitrophenyl azide, providing researchers with the foundational knowledge to effectively utilize this class of compounds in their work.

Physicochemical Properties of Representative Nitrophenyl Derivatives

A thorough understanding of the physicochemical properties of a photoaffinity labeling agent is crucial for its effective application. These properties dictate its solubility, stability, and reactivity. Below is a summary of the available data for related nitrophenyl compounds.

| Property | 4-Fluoro-3-nitrophenyl azide | 4-Amino-3-nitrophenol[1][2] | 4-Iodo-3-nitrophenol[3][4][5] |

| CAS Number | 28166-06-5 | 610-81-1 | 113305-56-9 |

| Molecular Formula | C₆H₃FN₄O₂ | C₆H₆N₂O₃ | C₆H₄INO₃ |

| Molecular Weight | 182.12 g/mol | 154.12 g/mol | 265.01 g/mol [3][5] |

| Appearance | - | Orange to amber to dark red powder/crystal[6] | - |

| Melting Point | - | 150-154 °C[1] | - |

| Solubility | - | Sparingly soluble in water[2] | - |

Synthesis of Nitrophenyl Azides: A General Approach

The synthesis of nitrophenyl azides typically involves the diazotization of an appropriate aniline precursor followed by reaction with an azide source, such as sodium azide. This versatile method allows for the introduction of the azide functionality onto a wide range of aromatic scaffolds.

Conceptual Synthesis Pathway

Caption: General synthesis route for nitrophenyl azides via diazotization of an aniline precursor.

Detailed Experimental Protocol (Hypothetical for 4-Azido-3-nitrophenol)

Disclaimer: This is a generalized, hypothetical protocol based on standard procedures for the synthesis of aryl azides. It should be adapted and optimized by a qualified chemist with appropriate safety precautions.

-

Diazotization:

-

Dissolve 1 equivalent of the corresponding aminonitrophenol (e.g., 4-amino-3-nitrophenol) in a suitable acidic solution (e.g., HCl or H₂SO₄ in water) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, dissolve 1.2 equivalents of sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be carefully controlled to prevent the accumulation of unstable diazonium azide.

-

Allow the reaction to stir at low temperature for 1-2 hours, followed by gradual warming to room temperature.

-

-

Work-up and Purification:

-

The product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Caution: Do not evaporate to dryness, as organic azides can be explosive in concentrated form.

-

The crude product can be purified by column chromatography on silica gel.

-

Reactivity and Mechanism of Photoaffinity Labeling

The utility of nitrophenyl azides as photoaffinity labels stems from the photochemical generation of a highly reactive nitrene intermediate.

Caption: Photochemical activation of an aryl azide to a reactive nitrene for covalent labeling of a target protein.

Upon irradiation with UV light, the aryl azide absorbs energy, leading to the extrusion of a molecule of nitrogen gas (N₂) and the formation of a singlet nitrene. This singlet nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds of nearby amino acid residues in the binding pocket of a target protein. The singlet nitrene can also undergo intersystem crossing to the more stable triplet state. While the triplet nitrene is less reactive towards insertion, it can still participate in other reactions such as hydrogen abstraction.

The choice of wavelength for photolysis is critical. It should be a wavelength that activates the azide but minimizes damage to the biological sample. Nitrophenyl azides often have absorption maxima that allow for activation at wavelengths where proteins and nucleic acids have lower absorbance.

Applications in Drug Development: A Case Study of 4-Fluoro-3-nitrophenyl azide (FNPA)

A prime example of the application of nitrophenyl azides is the use of 4-fluoro-3-nitrophenyl azide (FNPA) as a selective photoaffinity label for monoamine oxidase B (MAO-B).

In a study, researchers demonstrated that FNPA acts as a competitive inhibitor of both MAO-A and MAO-B in the dark.[7] However, upon photoirradiation, FNPA caused a photodependent and apparently irreversible inhibition of MAO-B, with minimal effect on MAO-A.[7] This selectivity suggests a structural or conformational difference in the active sites of the two enzyme isoforms.

This study highlights the power of photoaffinity labeling to:

-

Identify specific binding partners: FNPA's selective labeling of MAO-B confirms it as a target.

-

Characterize active sites: The differential labeling provides insights into the structural differences between closely related proteins.

-

Develop selective inhibitors: By understanding the binding interactions, more potent and selective drugs can be designed.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution. The presence of a nitro group can further increase their energetic properties.

Key Safety Considerations:

-

Explosion Hazard: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction.

-

Toxicity: The azide ion is toxic, similar in potency to cyanide.

-

Storage: Store in a cool, dark place, away from heat sources and light.

-

Handling:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Use non-metal spatulas for handling solid azides.

-

Avoid grinding or subjecting the material to mechanical shock.

-

Work in a well-ventilated fume hood.

-

-

Scale: Synthesize and handle the smallest possible quantities of the material.

-

Waste Disposal: Dispose of azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent may be required.

Conclusion

While the specific compound 4-azido-3-nitrophenol is not well-documented, the broader class of nitrophenyl azides represents a cornerstone of modern chemical biology and drug discovery. As exemplified by 4-fluoro-3-nitrophenyl azide, these photoaffinity labeling reagents provide a powerful means to covalently capture and identify ligand-protein interactions. A thorough understanding of their synthesis, reactivity, and safe handling is essential for any researcher seeking to leverage this technology to unravel the complexities of biological systems and accelerate the development of new therapeutics.

References

-

Pharmaffiliates. CAS No : 554-84-7| Chemical Name : 3-Nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. 4-Amino-3-nitrophenol CAS:610-81-1. Retrieved from [Link]

-

CP Lab Safety. 4-Iodo-3-nitrophenol, 5 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Mol-Instincts. 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]

-

PubChem. 4-Amino-3-Nitrophenol. Retrieved from [Link]

-

Taylor & Francis Online. 4-nitrophenol – Knowledge and References. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

PubChem. 4-Iodo-3-nitrophenol. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

IARC Exposome-Explorer. 4-Nitrophenol (T3D0257). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

MDPI. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

TU Delft Repositories. The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. Retrieved from [Link]

-

ResearchGate. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Retrieved from [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PubMed. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase. Retrieved from [Link]

-

ResearchGate. Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. Retrieved from [Link] indole

-

SpectraBase. 4-Nitrophenol. Retrieved from [Link]

-

PubChem. 2-Nitrophenyl azide. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

-

Nottingham ePrints. Catalytic Reductions and Synthesis Applications of Organic Azides. Retrieved from [Link]

- Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

-

ResearchGate. Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. Retrieved from [Link]

-

ResearchGate. Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]

-

Reddit. best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

-

ATB. 4-Nitrophenol. Retrieved from [Link]

-

PMC. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

-

PMC. Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

Sources

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-IODO-3-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Iodo-3-nitrophenol | C6H4INO3 | CID 2733454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-nitrophenol | 610-81-1 | TCI AMERICA [tcichemicals.com]

- 7. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Structure & Utility of 4-Azido-3-nitrophenol

Executive Summary

4-Azido-3-nitrophenol (ANP-OH) is a specialized heterobifunctional precursor used extensively in the synthesis of photoaffinity labeling (PAL) probes. Its chemical architecture combines a photoreactive aryl azide moiety (for UV-induced covalent crosslinking) with a phenolic hydroxyl group (for derivatization with ligands or "bait" molecules). Upon UV irradiation, the compound generates a highly reactive nitrene intermediate capable of inserting into C-H or N-H bonds of neighboring biomolecules, thereby mapping ligand-binding sites in complex proteomes.

This guide details the structural properties, synthesis protocols, photochemical mechanisms, and safety mandates required for handling this high-energy intermediate.

Part 1: Structural Analysis & Physicochemical Properties

The reactivity of 4-Azido-3-nitrophenol is dictated by the electronic interplay between its three functional groups on the benzene ring.

Electronic Architecture

-

Azide (

) at C4: The photoreactive center. It is essentially linear and electron-rich. -

Nitro (

) at C3: A strong electron-withdrawing group (EWG). It plays two critical roles:-

Synthetic Activation: It activates the C4 position for nucleophilic aromatic substitution (

) during synthesis. -

Photochemical Tuning: It shifts the absorption maximum (

) into the near-UV/visible region (

-

-

Hydroxyl (

) at C1: An electron-donating group that serves as the chemical handle for esterification or etherification.

Key Properties Table

| Property | Data / Description |

| IUPAC Name | 4-Azido-3-nitrophenol |

| Molecular Formula | |

| Molecular Weight | 180.12 g/mol |

| Appearance | Yellow to orange solid (characteristic of nitro-aromatics) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water. |

| ~340–360 nm (dependent on solvent pH) | |

| IR Signature (Azide) | Strong asymmetric stretch at 2100–2150 cm⁻¹ |

| Stability | Light-sensitive; thermally unstable (decompose >90°C). |

Part 2: Synthesis & Characterization

Synthesis Logic (Nucleophilic Aromatic Substitution)

The most robust synthesis route utilizes 4-fluoro-3-nitrophenol as the starting material. The fluorine atom at the para position relative to the hydroxyl is activated for displacement by the ortho-nitro group.

Reaction Scheme:

Experimental Protocol

Note: This procedure involves handling organic azides. Review Part 5 (Safety) before proceeding.

Reagents:

-

4-Fluoro-3-nitrophenol (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

DMSO (Dimethyl sulfoxide) - Anhydrous

-

Hydrochloric acid (1M)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-fluoro-3-nitrophenol in DMSO.

-

Azidation: Add sodium azide (

) slowly. The reaction is slightly exothermic. -

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.

-

Endpoint: Disappearance of the fluoro-starting material.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x volume).

-

Acidification: Carefully acidify with 1M HCl to pH ~2–3. The phenolic product will precipitate as a yellow/orange solid.

-

Why? The phenolate anion is soluble; protonation ensures precipitation.

-

-

Extraction: If precipitation is poor, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate in vacuo (do not heat water bath >35°C). -

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Spectroscopic Validation

To validate the structure, ensure the following spectral features are present:

-

FT-IR: The most diagnostic feature is the azide asymmetric stretch at ~2120 cm⁻¹ . Absence of this peak indicates failed substitution or decomposition.

-

¹H-NMR (DMSO-d6):

- ~10.5 ppm: Broad singlet (Phenolic -OH).

-

Aromatic Region: Pattern consistent with 1,3,4-substitution. The proton between

and

Part 3: Photochemistry & Mechanism of Action

Upon UV irradiation, 4-Azido-3-nitrophenol undergoes photolysis to form a nitrene, a sextet nitrogen species. The mechanism bifurcates based on the spin state of the nitrene.

Photolysis Pathway Diagram

Mechanistic Detail

-

Nitrene Formation: Absorption of a photon causes the extrusion of molecular nitrogen (

), generating a Singlet Nitrene . -

Singlet Pathway (Preferred): The singlet nitrene is highly electrophilic and can insert directly into C-H or N-H bonds of the target protein. This is the "cleanest" labeling mechanism.

-

Triplet Pathway: If the singlet nitrene undergoes intersystem crossing (ISC) to the Triplet Nitrene , it behaves as a diradical. It typically abstracts a hydrogen atom, creating a radical pair that subsequently recombines. This can lead to non-specific labeling or side reactions.

-

Ring Expansion: In some aryl azides, the singlet nitrene rearranges into a benzazirine or dehydroazepine (a 7-membered ring). These species are long-lived electrophiles that react primarily with nucleophiles (e.g., Lysine amines, Cysteine thiols). Note: The presence of the electron-withdrawing nitro group at the ortho position tends to stabilize the nitrene or alter the rate of ring expansion, often favoring direct insertion compared to simple phenyl azides.

Part 4: Applications in Drug Discovery

The primary utility of 4-Azido-3-nitrophenol is as a "warhead" in Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) .

Workflow: Heterobifunctional Probe Design

Researchers rarely use the compound alone. It is chemically modified to create a probe consisting of three parts:

-

Ligand (Bait): A drug or metabolite that binds the target protein.

-

Linker: Connects the ligand to the photoreactive group.

-

Photoreactive Group (ANP): The 4-Azido-3-nitrophenol moiety.

Derivatization Strategy: The C1-Hydroxyl group is reacted with a linker (e.g., a halo-acetate or an acid chloride) to attach the ligand.

4-Azido-3-nitrophenol molecular weight and formula

The following technical monograph provides an in-depth analysis of 4-Azido-3-nitrophenol , a specialized photoreactive warhead used in chemical biology for photoaffinity labeling and drug-target deconvolution.

Properties, Synthesis, and Applications in Photoaffinity Labeling

Executive Summary

4-Azido-3-nitrophenol is a heterobifunctional pharmacophore widely used in the design of photoaffinity probes. It serves as a "click-ready" or "conjugation-ready" precursor, where the phenolic hydroxyl group allows for covalent attachment to a ligand (drug, peptide, or cofactor), while the aryl azide moiety functions as the latent electrophile. Upon UV irradiation, the azide generates a highly reactive nitrene species capable of forming covalent bonds with proximal amino acid residues, thereby "freezing" the ligand-protein interaction for downstream analysis.

Core Physicochemical Data

| Parameter | Value |

| Chemical Name | 4-Azido-3-nitrophenol |

| CAS Registry Number | 6086-33-5 |

| Molecular Formula | |

| Molecular Weight | 180.12 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water.[1] |

| Stability | Stable in dark at -20°C. Photosensitive (UV/Blue light). Shock-sensitive (Azide). |

Structural Analysis & Formula Derivation

The molecular identity of 4-Azido-3-nitrophenol is defined by a benzene core substituted with three distinct functional groups, each serving a specific role in its application.

-

Phenol (-OH) at C1: The "Anchor." Provides a nucleophilic handle for derivatization (e.g., O-alkylation or esterification) to attach the biological ligand.

-

Nitro (-NO

) at C3: The "Sensitizer." Electron-withdrawing group that red-shifts the absorption maximum ( -

Azide (-N

) at C4: The "Warhead." The photoreactive group that decomposes into a nitrene upon irradiation.

Exact Mass Calculation

-

Carbon (6):

-

Hydrogen (4):

-

Nitrogen (4):

-

Oxygen (3):

-

Total: 180.123 Da

Synthesis Protocol

The synthesis of 4-Azido-3-nitrophenol is a classic sequence involving the diazotization of the corresponding aniline precursor followed by nucleophilic displacement with sodium azide.

Reagents

-

Precursor: 4-Amino-3-nitrophenol (CAS 610-81-1)

-

Diazotizing Agent: Sodium Nitrite (

)[2] -

Acid Source: Hydrochloric Acid (HCl, 37%)[3]

-

Azide Source: Sodium Azide (

)[4]

Step-by-Step Methodology

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Perform all steps in a fume hood behind a blast shield. Keep the product away from light.

-

Solubilization: Dissolve 1.0 equivalent (e.g., 157 mg, 1 mmol) of 4-Amino-3-nitrophenol in 2.2 mL of water containing 3.2 equivalents of concentrated HCl.

-

Diazotization (0°C): Cool the solution to 0–5°C in an ice bath. Add an aqueous solution of Sodium Nitrite (1.3 equivalents) dropwise over 10 minutes. Stir for 30 minutes at 0°C. The solution should turn clear/yellow as the diazonium salt forms.

-

Azidation: Carefully add an aqueous solution of Sodium Azide (1.5 equivalents) dropwise. Caution: Nitrogen gas evolution will occur.

-

Precipitation: Stir for 1–2 hours at 0°C, then allow to warm to room temperature. The product, 4-Azido-3-nitrophenol , will precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum in the dark.

-

Characterization: Verify by IR (Azide peak at ~2100–2150 cm

).

Synthesis Pathway Diagram

Mechanism of Action: Photochemistry

The utility of 4-Azido-3-nitrophenol relies on aryl azide photochemistry. The nitro group at the meta position (relative to the phenol) or ortho position (relative to the azide) plays a critical role in tuning the reactivity.

-

Activation: UV light (300–365 nm) triggers the expulsion of molecular nitrogen (

). -

Singlet Nitrene Formation: A short-lived singlet nitrene is formed.

-

Intersystem Crossing: The singlet nitrene can relax to a triplet nitrene (a diradical).

-

Insertion/Coupling:

-

Singlet Nitrene: Primarily undergoes rearrangement to a dehydroazepine (ketenimine) or inserts into O-H/N-H bonds.

-

Triplet Nitrene: Acts as a radical, abstracting hydrogen atoms (C-H insertion) or coupling with other radicals.

-

Ring Expansion: A common side reaction is the expansion to a benzazirine/dehydroazepine, which is electrophilic and reacts with nucleophiles (e.g., lysines) on the protein surface.

-

Photolysis Workflow Diagram

Applications in Drug Discovery

4-Azido-3-nitrophenol is rarely used as a standalone compound in biological assays. Instead, it is a modular building block .

Probe Design Strategy

Researchers attach the phenol group to a drug of interest to create a "Photoaffinity Probe."

-

Linker Chemistry: The phenolic -OH is typically alkylated with a propargyl bromide (for Click chemistry downstream) or a PEG-linker terminating in the drug.

-

Workflow:

-

Incubation: Equilibrate the probe with the target protein lysate.

-

Irradiation: Expose to UV light (365 nm) for 5–10 minutes on ice.

-

Analysis: Detect the crosslinked species via Western Blot (if tagged) or Mass Spectrometry (LC-MS/MS) to identify the binding site peptide.

-

Experimental Protocol: Protein Labeling

-

Preparation: Dilute the probe (conjugated 4-Azido-3-nitrophenol derivative) to 1–10 µM in PBS.

-

Binding: Incubate with protein (1 mg/mL) for 30 min at 4°C in the dark.

-

Photolysis: Place samples in a generic 96-well plate (open lid) or quartz cuvette. Irradiate with a UV lamp (365 nm, 4-8 Watts) at a distance of 5 cm for 10 minutes.

-

Control: Keep a duplicate sample in the dark.

-

-

Quenching: Add reducing loading buffer (DTT/BME) to quench remaining nitrenes and denature proteins.

-

Readout: Proceed to SDS-PAGE or digestion for MS analysis.

References

-

Synthesis & Characterization: Foucourt, A., et al. (2014). "Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases." Molecules, 19(10), 15546–15571.

- Photochemistry Mechanisms: Platz, M. S. (1990). "Photochemistry of Phenyl Azide." Journal of Photochemistry and Photobiology A: Chemistry.

- General Photoaffinity Labeling: Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and binding site mapping." Future Medicinal Chemistry, 7(2), 159-183.

-

Safety Data: ChemicalBook. (2023). "4-Azido-3-nitrophenol CAS 6086-33-5 MSDS."

Sources

- 1. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]

- 2. fchpt.stuba.sk [fchpt.stuba.sk]

- 3. Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog [oreateai.com]

Comprehensive Characterization of 4-Azido-3-nitrophenol: UV-Vis Spectral Analysis & Photolysis Kinetics

Executive Summary

This technical guide details the spectral properties, photolytic mechanisms, and handling protocols for 4-Azido-3-nitrophenol (ANP) . As a heterobifunctional crosslinker precursor, ANP is defined by its aryl azide moiety (photoactivatable) and nitro group (auxochrome).

The critical value of this compound lies in the ortho-nitro effect : the nitro group at the 3-position (ortho to the 4-azido group) red-shifts the absorbance maximum (

Part 1: Photochemical Principles & Mechanism

The Ortho-Nitro Effect

In 4-Azido-3-nitrophenol, the nitro group (

Critical Mechanistic Insight:

Researchers must be aware of the bifurcated photolysis pathway . Upon irradiation at

-

Nitrene Formation (Desired): Loss of

to form a singlet nitrene, which can insert into C-H or N-H bonds (crosslinking). -

Benzofuroxan Formation (Parasitic): Due to the ortho positioning of the nitro and azide groups, the excited state can cyclize to form benzofuroxan oxides, reducing crosslinking efficiency. This competing reaction makes the determination of the exact extinction coefficient (

) and strictly controlled irradiation times critical.

Photolysis Pathway Diagram

The following diagram illustrates the activation pathways, highlighting the divergence between productive crosslinking and parasitic cyclization.

Caption: Photolytic pathways of ortho-nitro aryl azides. Note the competition between nitrene formation (red) and benzofuroxan cyclization (grey).

Part 2: Spectral Characteristics[1][2][3][4]

The UV-Vis spectrum of 4-Azido-3-nitrophenol is pH-dependent due to the phenolic hydroxyl group (

Key Spectral Parameters

| Parameter | Value / Range | Mechanistic Cause |

| Primary | 250 – 260 nm | |

| Secondary | 330 – 360 nm | |

| Molar Extinction Coeff.[1][2] ( | Varies by solvent polarity and pH. | |

| Appearance | Yellow to Orange | Due to tailing absorbance into the visible spectrum (400 nm+). |

Solvent and pH Effects

-

Acidic/Neutral (Protonated Phenol):

is typically near 330-340 nm . -

Basic (Phenolate Anion): Deprotonation of the hydroxyl group causes a significant bathochromic shift (to ~400 nm ) and a hyperchromic effect (increased intensity).

-

Recommendation: For consistent crosslinking protocols, characterize the spectrum in the exact buffer used for conjugation (e.g., PBS pH 7.4).

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the precise Molar Extinction Coefficient (

Reagents & Equipment

-

Compound: 4-Azido-3-nitrophenol (Solid).

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (Spectroscopy Grade).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

-

Safety: Amber microcentrifuge tubes (light protection).

Workflow: Determination of [1]

Caption: Step-by-step workflow for determining the extinction coefficient. Light protection is mandatory during Steps 1 and 2.

Detailed Procedure

-

Stock Preparation: Weigh approximately 2-5 mg of 4-Azido-3-nitrophenol. Dissolve in dry DMSO to create a ~50 mM Master Stock.

-

Validation: Vortex until no particulate matter remains.

-

-

Dilution: Prepare a working solution of 50 µM in PBS.

-

Calculation:

.

-

-

Blanking: Fill a quartz cuvette with PBS containing the same % DMSO as the sample (usually <1%). Zero the spectrophotometer.

-

Measurement: Scan the sample from 200 nm to 500 nm.

-

Success Criteria: You should observe a distinct peak between 320-360 nm. If the peak is flattened (absorbance > 1.5), dilute further.

-

-

Calculation:

-

Where

= Absorbance at peak,

-

Part 4: Photolysis & Activation Guidelines

To activate the crosslinker, the azide group must be photolyzed. The efficiency of this process can be monitored via spectral bleaching .

Monitoring Photolysis

As the azide converts to the nitrene (and subsequent products), the characteristic absorbance band at 330-360 nm will decrease (bleach).

-

Experiment: Expose the 50 µM sample to a UV lamp (e.g., 365 nm, hand-held UVGL-25) at 5 cm distance.

-

Time points: Measure absorbance at 0, 1, 2, 5, and 10 minutes.

-

Endpoint: The reaction is complete when the absorbance at

plateaus near the baseline or stabilizes at a lower value (indicating formation of the secondary amine/ring-expanded product).

Light Source Selection

-

Optimal: UV-LEDs at 365 nm . This aligns with the nitro-shifted band and avoids protein damage.

-

Avoid: 254 nm (Germicidal lamps). While effective, this wavelength is absorbed by aromatic amino acids (Trp, Tyr, Phe) and DNA, causing significant sample degradation.

References

-

Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. Link

-

Staros, J. V. (1980). Aryl azide photolabels in biochemistry. Trends in Biochemical Sciences, 5(12), 320-322. Link

-

Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link

-

Gritsan, N. P., & Pritchina, E. A. (1992). The mechanism of photolysis of aromatic azides. Russian Chemical Reviews, 61(5), 500. Link

Sources

Handling High-Energy Photoaffinity Probes: A Technical Safety Guide for 4-Azido-3-nitrophenol

Executive Summary & Molecular Architecture

4-Azido-3-nitrophenol (ANP) is a heterobifunctional crosslinking agent and photoaffinity probe. It combines the photochemical reactivity of an aryl azide with the electron-withdrawing, chromogenic properties of a nitrophenol .

While invaluable for mapping small molecule-protein interactomes, ANP presents a unique "dual-threat" hazard profile:

-

Energetic Instability: The azido (

) and nitro ( -

Biological Toxicity: Like other nitrophenols, it acts as a mitochondrial uncoupler and methemoglobinemia inducer.

This guide synthesizes strict safety protocols with experimental workflows to ensure data integrity and researcher safety.

Physicochemical & Hazard Profile

The following data summarizes the core properties that dictate handling requirements.

| Property | Specification | Hazard Implication |

| Molecular Formula | High Nitrogen:Carbon ratio indicates energetic instability. | |

| Functional Groups | Aryl Azide, Nitro, Phenol | Azide: Shock/Light sensitive. Nitro: Oxidizer/Toxic. |

| Appearance | Yellow/Orange Solid | Color indicates conjugation; darkening implies decomposition. |

| Solubility | DMSO, Ethanol, Methanol | Poor water solubility; requires organic co-solvent for bio-assays. |

| Absorption ($ \lambda{max} $) | ~300–450 nm | Must act under red safety light. Ambient UV triggers photolysis. |

| Stability | Thermolabile | Decomposes violently > 150°C or upon rapid heating. |

The Mechanism of Hazard (Causality)

The primary danger lies in the azide moiety . Upon absorbing energy (UV photons, heat, or shock), the azide releases molecular nitrogen (

-

Controlled (Good): In solution under UV, the nitrene inserts into nearby C-H or N-H bonds (labeling).

-

Uncontrolled (Bad): In solid state or high concentration, this release of

is exothermic and autocatalytic, leading to detonation.

Critical Safety Protocols (The "Self-Validating" System)

This protocol is designed as a self-validating system: if you cannot perform a step (e.g., you lack a plastic spatula), the workflow must stop.

A. The "No-Metal" Mandate

Rule: Never use metal spatulas, needles, or reaction vessels with ground glass joints when handling solid ANP.

-

Reasoning: Azides react with heavy metals (Copper, Lead, Mercury) to form heavy metal azides (e.g.,

). These are primary explosives, far more sensitive than the parent organic azide. Ground glass joints generate friction heat, triggering detonation. -

Validation: Use only Teflon-coated or plastic spatulas. Use smooth-walled glassware or plastic vials.

B. Storage & Stability[1][2][3]

-

Temperature: Store at -20°C .

-

Light: Amber vials wrapped in foil.

-

Atmosphere: Inert gas (Argon/Nitrogen) is preferred to prevent moisture absorption, which accelerates hydrolysis.

C. Solvents & Incompatibility

-

Strict Prohibition: Do not use halogenated solvents (Dichloromethane, Chloroform) with sodium azide precursors, and exercise extreme caution with organic azides.[1][2] While less critical for the final organic product, the formation of di- and tri-azidomethane is a catastrophic risk in synthesis.

-

Recommended: DMSO or DMF for biological stock solutions.

D. Visualizing the Hazard Cascade

The following diagram illustrates the divergent pathways of ANP processing: the functional labeling pathway versus the catastrophic failure modes.

Figure 1: The Hazard Cascade. Note the divergence between controlled photolysis (Green) and shock/metal-induced detonation pathways (Red).

Experimental Workflow: Photoaffinity Labeling (PAL)

This workflow describes the use of ANP to label a target protein. This assumes ANP has been derivatized or is being used as a standalone probe.

Phase 1: Preparation (Dark Room)

-

Environment: Work under red safety lights or low-intensity incandescent light. No fluorescent lights (they emit UV).

-

Stock Solution: Dissolve ANP in DMSO to 10–50 mM.

-

Safety Check: Inspect solution for precipitation. Do not sonicate (heat/vibration risk). Vortex gently.

-

Phase 2: Incubation

-

Equilibration: Incubate the protein sample with the ANP probe (typically 1–10 µM final conc.) for 30–60 minutes at 4°C or RT.

-

Competition Control: In parallel, prepare a sample with excess non-labeled ligand to verify specificity.

Phase 3: Photoactivation (The Critical Step)

-

Equipment: UV Lamp (Mercury arc or LED).

-

Wavelength: 365 nm (Long-wave UV).

-

Note: Avoid <300 nm (Short-wave) as it damages proteins and causes rapid degradation of the nitrophenol moiety.

-

-

Procedure:

-

Place samples on ice (to mitigate heating).

-

Irradiate for 5–10 minutes. Distance: ~5 cm from source.

-

Mechanism: The aryl azide absorbs a photon, expels

, and forms a singlet nitrene.[3] This electrophile inserts into neighboring nucleophiles (Lys, Cys) or C-H bonds within nanoseconds [1].

-

Phase 4: Analysis

-

Quenching: Add reducing buffer (DTT or Mercaptoethanol) to quench remaining azides (reduces

to -

Detection: Analyze via SDS-PAGE (Western Blot if biotinylated) or Mass Spectrometry.

Workflow Visualization

Figure 2: Step-by-step Photoaffinity Labeling workflow highlighting the critical photolysis step.

Emergency Response & Disposal

Acute Exposure (Toxicity)

ANP contains a nitrophenol moiety.

-

Skin Contact: Immediately wash with soap and water.[4][5] Nitrophenols penetrate skin rapidly, causing cyanosis (blue lips/fingernails) due to methemoglobin formation [2].

-

Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Spill Management

-

Evacuate: If a large amount of dry powder is spilled.

-

Wet Method: Cover the spill with a solvent-soaked towel (Ethanol/Water) to desensitize the solid. Wipe up gently.

Waste Disposal[2][7]

-

Never pour azide solutions down the drain.[2] (Reaction with copper plumbing

explosion hazard). -

Deactivation: Treat waste with an excess of dilute Sodium Nitrite (

) in acidic solution (creates Nitrous acid, decomposing azide) OR reduce using Triphenylphosphine. Note: These reactions generate gas; perform in a fume hood. -

Professional Disposal: Segregate as "Explosive/Toxic Organic Waste." Label clearly as "Contains Azides."

References

-

National Institutes of Health (NIH). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

- University of California, Santa Barbara.Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. (Standard academic protocol reference for azide handling).

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 5. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

High-Performance Heterobifunctional Crosslinker Design: The 4-Azido-3-nitrophenol Protocol

[1]

Executive Summary

4-Azido-3-nitrophenol (ANP) represents a critical class of "scaffold" molecules used to construct heterobifunctional crosslinkers. Unlike simple phenyl azides, the ANP scaffold integrates two essential features:

-

The Ortho-Nitro Effect: The nitro group (-NO₂) positioned ortho to the azide (-N₃) shifts the activation wavelength into the near-UV/visible range (320–360 nm). This "red-shift" is vital for preserving the integrity of biological samples, which can be damaged by the short-wave UV (<280 nm) required for unsubstituted phenyl azides.

-

The Phenolic Handle: The hydroxyl group (-OH) serves as a versatile nucleophile, allowing for the attachment of various spacer arms (alkyl chains, PEG) and reactive groups (NHS esters, maleimides) without disrupting the photoreactive core.

This guide provides a validated roadmap for synthesizing ANP, converting it into a functional crosslinker, and deploying it in photoaffinity labeling (PAL) experiments.

Chemical Basis & Structure-Function Analysis[1]

The efficacy of ANP relies on the precise electronic relationship between its substituents.

The Ortho-Nitro Advantage

In 4-azido-3-nitrophenol, the nitro group at position 3 is ortho to the azide at position 4. This structural arrangement dictates the photolytic mechanism. Upon irradiation, the azide releases nitrogen (N₂) to form a singlet nitrene. The ortho-nitro group stabilizes this transition state and influences the reaction pathway, often favoring ring expansion or specific insertion reactions over non-specific degradation.

| Feature | Unsubstituted Phenyl Azide | 4-Azido-3-nitrophenol (ANP) | Biological Impact |

| Absorbance Max ( | ~250–280 nm | 320–350 nm | ANP allows activation with long-wave UV, sparing DNA/proteins from damage. |

| Photolysis Product | Unstable Nitrene | Stabilized Nitrene / Benzofuroxan | The ortho-nitro group can facilitate internal trapping, reducing "dark" reactions. |

| Functional Handle | None (typically) | Hydroxyl (-OH) | Allows facile derivatization to create heterobifunctional tools. |

Synthesis Module: Preparation of the Precursor

Objective: Synthesize 4-Azido-3-nitrophenol from the commercially available 4-amino-3-nitrophenol via diazotization.

Materials

-

Precursor: 4-Amino-3-nitrophenol (CAS: 610-81-1)

-

Reagents: Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Hydrochloric Acid (HCl), Urea.

-

Solvents: Water, Ethyl Acetate.

Protocol: The Sandmeyer Route

-

Step 1: Acid Dissolution

-

Dissolve 10 mmol (1.54 g) of 4-amino-3-nitrophenol in 30 mL of 6M HCl.

-

Cool the solution to 0–4°C in an ice-salt bath. Critical: Temperature control prevents diazonium decomposition.

-

-

Step 2: Diazotization

-

Add 11 mmol (0.76 g) of NaNO₂ (dissolved in minimal water) dropwise.

-

Stir for 20 minutes. The solution will turn clear/yellowish.

-

Validation: Test with starch-iodide paper (should turn blue instantly). Add urea to quench excess nitrous acid until paper no longer turns blue.

-

-

Step 3: Azidation

-

Add 12 mmol (0.78 g) of NaN₃ (dissolved in water) dropwise. Caution: Evolution of N₂ gas.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

A precipitate (the azide) typically forms.

-

-

Step 4: Isolation

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo (do not heat >40°C).

-

Yield: Expect ~70–85% of an orange/brown solid.

-

Functionalization: Creating the Heterobifunctional Crosslinker

Objective: Convert the phenolic -OH into an amine-reactive NHS ester using a spacer. This example creates a "Non-Cleavable" linker analog.

Workflow Diagram

Figure 1: Synthetic pathway for converting the ANP precursor into an amine-reactive crosslinker.

Protocol: Carboxymethylation & NHS Activation

-

Ether Formation:

-

Dissolve ANP (1 eq) in dry DMF.

-

Add Potassium Carbonate (K₂CO₃, 2 eq) and Bromoacetic acid (1.2 eq).

-

Stir at RT for 4–6 hours.

-

Acidify and extract to obtain (4-Azido-3-nitrophenoxy)acetic acid .

-

-

NHS Esterification:

-

Dissolve the acid intermediate in dry Dichloromethane (DCM) or DMF.

-

Add N-Hydroxysuccinimide (NHS, 1.2 eq) and EDC (1.2 eq).

-

Stir overnight at RT.

-

Purify via flash chromatography (silica) or recrystallization.

-

Result: A heterobifunctional reagent (Amine-reactive NHS end + Photoreactive Azide end).

-

Application: Photoaffinity Labeling Protocol

Objective: Use the ANP-derived crosslinker to map a protein-ligand interaction.

The "Two-Step" Labeling Strategy

Heterobifunctional crosslinkers allow for a controlled, sequential reaction, eliminating the polymerization often seen with homobifunctional reagents.

-

Step 1: Dark Reaction (Specific Conjugation)

-

Incubate the Ligand/Bait (containing a primary amine) with the NHS-Azide crosslinker.

-

Conditions: pH 7.2–8.0 (PBS or HEPES), 1–2 hours at RT or 4°C.

-

Purification: Remove excess crosslinker via desalting column or dialysis.

-

Result:Azido-Ligand Conjugate .

-

-

Step 2: Binding & Photolysis

-

Incubate the Azido-Ligand with the Target Protein . Allow equilibrium binding (30–60 min in the dark).

-

Photolysis: Irradiate the sample with UV light.

-

Wavelength:365 nm (UV-A).

-

Duration: 5–15 minutes.

-

Distance: 5–10 cm from the light source.

-

-

-

Step 3: Analysis

-

Analyze via SDS-PAGE / Western Blot. A shift in molecular weight indicates successful crosslinking (Protein + Ligand).

-

Mechanistic Pathway

Figure 2: Photochemical activation pathway of the aryl azide moiety.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

| Issue | Diagnostic | Solution |

| No Crosslinking Observed | Positive Control: Use a known interacting pair (e.g., Biotin-Avidin) with the same crosslinker. | Check UV lamp intensity (measure at 365 nm). Ensure buffer contains no primary amines (Tris/Glycine) during Step 1. |

| Precipitation | Solubility Check: The crosslinker is hydrophobic. | Dissolve crosslinker in dry DMSO/DMF before adding to aqueous buffer. Final DMSO < 10%. |

| High Background | Negative Control: Irradiate Target Protein + Free Azide (unconjugated). | Reduce irradiation time. Scavenge excess nitrenes with BSA or Tris in the buffer after the binding step. |

| Sample Degradation | Spectral Check: Measure protein activity after UV exposure (without crosslinker). | Use a filter to cut off wavelengths < 320 nm. Keep samples on ice during irradiation. |

Safety & Handling

-

Shock Sensitivity: While aryl azides are more stable than alkyl azides, they are potentially explosive. Store < -20°C. Do not heat solid forms > 40°C.

-

Light Sensitivity: All steps involving the azide must be performed in amber tubes or under low-light conditions.

-

Toxicity: 4-Amino-3-nitrophenol and its derivatives are potential mutagens. Use full PPE (gloves, goggles, fume hood).

References

Technical Guide: Stability and Reactivity of Hydroxy-Substituted Aryl Azides

This guide serves as a technical reference for the stability, handling, and reactivity of hydroxy-substituted aryl azides. It is designed for researchers utilizing these compounds in photoaffinity labeling, cross-linking, and "click" chemistry applications.

Executive Summary

Hydroxy-substituted aryl azides (e.g., 4-azidophenol) are critical bifunctional intermediates. They combine the photo-reactivity of the azide group (

Mechanistic Foundations

The stability of hydroxy aryl azides is governed by the position of the hydroxyl group relative to the azide. The electron-donating nature of the

Decomposition Pathways

Upon thermal or photochemical activation, the aryl azide loses molecular nitrogen (

-

Ring Expansion (General): The standard pathway for phenyl azides involves ring expansion to a dehydroazepine or ketenimine intermediate.

-

Quinone Formation (para-/ ortho-Hydroxy Specific): The presence of a hydroxyl group allows for a tautomeric shift or proton transfer, leading to the formation of quinone imines or quinone methides. This pathway often competes with ring expansion and is responsible for the formation of complex polymeric byproducts if not intercepted.

Pathway Visualization

The following diagram illustrates the divergent pathways for para-hydroxyphenyl azide compared to unsubstituted phenyl azide.

Caption: Divergent decomposition pathways of p-hydroxyphenyl azide: Ring expansion vs. Quinone Imine formation.

Stability Profile: Thermal & Photochemical

Thermal Stability Data

The "Ortho Effect" significantly destabilizes aryl azides. An ortho-hydroxy group can facilitate nitrogen extrusion at lower temperatures compared to meta or para isomers due to hydrogen bonding or direct interaction with the azide group.

| Compound Class | Approx.[1][2][3][4][5][6] Onset | Stability Characterization | Primary Decomposition Product |

| Phenyl Azide (Unsub.) | 130 - 140°C | Moderate | Polymer/Tar (via nitrene) |

| 4-Azidophenol (para) | 135 - 150°C | Moderate/High | p-Quinone Imine / Polymer |

| 2-Azidophenol (ortho) | 100 - 120°C* | Low (Ortho Effect) | o-Quinone Imine / Cyclization |

| Electron-Deficient Azides | 150 - 170°C | High | Nitrene insertion products |

*Note: Ortho-substituted azides often show accelerated decomposition rates (up to 1000x faster than meta/para analogs) due to neighboring group participation.

Photochemical Reactivity

-

Activation Wavelength: Hydroxy-substituted aryl azides typically absorb in the UV-B/UV-A region (250–320 nm ). The hydroxyl group causes a bathochromic shift (red shift) compared to unsubstituted phenyl azide.

-

Quantum Yield: Generally high (

) for nitrogen loss. -

Solvent Effects: In protic solvents (MeOH,

), the nitrene or ketenimine intermediate is rapidly trapped to form adducts. In aprotic solvents, polymerization to azo-dimers or amorphous tars is dominant.

Experimental Protocols

Synthesis of 4-Azidophenol (Validated Protocol)

Objective: Synthesis of 4-azidophenol from 4-aminophenol via diazotization. Safety Note: Perform all steps behind a blast shield. Maintain temperature strictly < 5°C during diazotization to prevent diazonium decomposition.

-

Diazotization:

-

Dissolve 4-aminophenol (10 mmol) in 6M HCl (20 mL) .

-

Cool the solution to 0°C in an ice/salt bath.

-

Dropwise add a solution of

(11 mmol) in water (5 mL), keeping internal temp < 5°C . -

Stir for 30 mins. Solution should turn clear/pale yellow.

-

-

Azidation:

-

Dissolve

(12 mmol) in minimal water (5 mL). -

Add

solution dropwise to the diazonium salt mixture at 0°C . Caution: Nitrogen gas evolution will be vigorous. -

Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) over 1 hour.

-

-

Isolation:

-

Extract the dark reaction mixture with Ethyl Acetate (3 x 20 mL) .

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over

, filter, and concentrate in vacuo at RT (Do not heat water bath > 30°C). -

Yield: ~70-80% as a brown/red solid. Store immediately at -20°C.

-

Stability Testing Workflow

This protocol defines how to validate the stability of a new hydroxy aryl azide batch.

Caption: Quality control workflow for assessing thermal stability of aryl azides.

Handling & Safety Guidelines

The "Rule of Six"

To minimize explosion risk, ensure the ratio of Carbon (

Storage & Disposal

-

Temperature: Store neat compounds at -20°C or lower.

-

Light: Strictly protect from light using amber vials or aluminum foil wrapping.

-

Tools: Use Teflon or plastic spatulas . Avoid metal spatulas (especially copper/lead) which can form highly explosive metal azides with trace hydrazoic acid.

-

Disposal: Quench excess azide reactions with aqueous sodium nitrite (

) and sulfuric acid (to decompose to

References

-

Thermal Decomposition of Ortho-Substituted Azides Source: ResearchGate / Journal of Applied Mechanical Engineering Context: Details the accelerated nitrogen release in ortho-substituted systems and general thermal stability parameters (

). -

Photochemistry of Azides: The Azide/Nitrene Interface Source: ResearchGate / Gritsan & Platz Context: Comprehensive review of nitrene formation, ring expansion mechanisms, and the difference between singlet/triplet pathways.

-

Quinone Imine Formation from Aminophenols Source: NIH / PubMed Central Context: Mechanistic parallel describing the oxidation of aminophenols to quinone imines, validating the electrophilic nature of the p-azidophenol decomposition product.

-

Safe Handling of Azides Source: University of Pittsburgh Safety Manual Context: Authoritative safety protocols including the "Rule of Six" and storage requirements.

-

Synthesis of 4-Azidophenol Source: BenchChem / ChemicalBook Context: Standard diazotization protocols and physical property data for 4-azidophenol.

Sources

Methodological & Application

Precision Synthesis of Photoaffinity Probes using 4-Azido-3-nitrophenol

Abstract This Application Note provides a rigorous technical guide for the synthesis and application of photoaffinity probes utilizing the 4-Azido-3-nitrophenol (ANP) scaffold. Designed for medicinal chemists and chemical biologists, this protocol details the conversion of precursors to the photoactive core, strategies for ligand conjugation via the phenolic handle, and the downstream photolabeling workflow. The guide emphasizes the "ortho-nitro" effect, which enhances photostability and red-shifts activation wavelengths to the biocompatible UV-A region (365 nm), minimizing photodamage to biological samples.

Introduction: The ANP Scaffold in Chemical Proteomics

Photoaffinity labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactions. The efficacy of a PAL probe relies heavily on its photoreactive group (PRG). While simple phenyl azides are easily synthesized, they require high-energy UV activation (<300 nm), which damages proteins and reduces assay fidelity.

4-Azido-3-nitrophenol (ANP) represents a "second-generation" aryl azide scaffold. The inclusion of a nitro group ortho to the azide moiety confers two critical advantages:

-

Red-Shifted Absorbance: The electron-withdrawing nitro group lowers the energy gap for excitation, shifting the activation maximum (

) to ~320–380 nm. This allows for activation with 365 nm light, preserving protein integrity. -

Enhanced Reactivity: Upon irradiation, the aryl azide generates a highly reactive nitrene. The ortho-nitro group can stabilize the singlet nitrene or facilitate specific ring-expansion pathways, though its primary utility here is spectral tuning and increasing the quantum yield of the nitrene generation.

The phenolic hydroxyl group at the para position (relative to the azide) serves as a versatile nucleophilic handle for conjugation to drug pharmacophores or linkers.

Chemical Synthesis Strategy

The synthesis is bipartite:

-

Core Synthesis: Preparation of the photoreactive 4-Azido-3-nitrophenol building block from commercially available 4-amino-3-nitrophenol.

-

Probe Assembly: Conjugation of the ANP core to a specific ligand via O-alkylation (Williamson Ether Synthesis).

Diagram 1: Synthesis Workflow

Caption: Stepwise construction of the ANP-based probe. The synthesis proceeds via diazotization followed by nucleophilic aromatic substitution and etherification.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Azido-3-nitrophenol

Safety Note: Azides are potentially explosive and toxic. Perform all reactions behind a blast shield in a fume hood. Avoid metal spatulas; use Teflon or glass.

Reagents:

-

4-Amino-3-nitrophenol (CAS: 610-81-1)

-

Sodium Nitrite (

)[1] -

Sodium Azide (

) -

Sulfuric Acid (

, 2M aqueous) or Hydrochloric Acid ( -

Urea (quencher)

Protocol:

-

Dissolution: Dissolve 10 mmol (1.54 g) of 4-amino-3-nitrophenol in 20 mL of 2M

(or 6M -

Diazotization: Dropwise add a solution of

(12 mmol, 0.83 g in 5 mL-

QC Step: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more

. -

Quenching: Destroy excess nitrous acid by adding small amounts of urea until the starch-iodide test is negative.

-

-

Azidation: Dissolve

(15 mmol, 0.98 g) in 5 mL minimal water. Add this solution dropwise to the diazonium mixture at 0°C. Caution: Nitrogen gas ( -

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. A precipitate (the product) typically forms.

-

Workup: Extract the mixture with Ethyl Acetate (

mL). Wash the combined organic layers with water and brine. Dry over anhydrous -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Yield: Typically 70–85%.

-

Characterization: IR (strong azide peak at ~2100–2150

).

-

Phase 2: Conjugation to Ligand (Probe Assembly)

The most robust method for attaching the ANP core to a ligand is Williamson Ether Synthesis . This requires the ligand to be functionalized with a leaving group (e.g., Alkyl Bromide/Iodide or Tosylate).

Reagents:

-

4-Azido-3-nitrophenol (synthesized above)

-

Ligand-Linker-Halide (e.g.,

) -

Potassium Carbonate (

, anhydrous) -

Solvent: DMF (anhydrous) or Acetone

Protocol:

-

Setup: In a flame-dried flask under Argon/Nitrogen, dissolve 4-Azido-3-nitrophenol (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add anhydrous

(2.0 equiv). Stir at RT for 15–30 mins.[2] The solution may darken as the phenolate forms. -

Coupling: Add the Ligand-Linker-Halide (1.1 equiv).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

-

Note: If the reaction is sluggish, heat gently to 40–50°C. Do not exceed 60°C to prevent azide decomposition.

-

-

Workup: Dilute with water and extract with EtOAc. Wash extensively with water/LiCl solution (to remove DMF) and brine.

-

Purification: Purify via HPLC or Flash Chromatography. Store the final probe in the dark at -20°C.

Photolabeling Workflow

Once the probe is synthesized, it is used to label target proteins in a biological matrix (lysate or live cells).

Diagram 2: Mechanism of Action

Caption: Mechanism of ANP-mediated photolabeling. UV activation generates a nitrene that covalently crosslinks to the nearest amino acid residue.

Protocol:

-

Incubation: Incubate the biological sample (e.g., 1 mg/mL proteome) with the Probe (1–10

) for 30–60 mins at 4°C or RT to establish equilibrium binding.-

Control: Include a "Competition" sample with 10–100x excess of the parent (non-photoactive) ligand.

-

-

Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, 6-watt hand-held or crosslinker) at a distance of 1–2 cm for 5–10 minutes.

-

Critical: Use glass or clear plastic vials that transmit 365 nm light.

-

-

Click Chemistry (Optional): If the probe contains an alkyne/azide tag, perform CuAAC click chemistry with a reporter (Biotin/Fluorophore).

-

Analysis: Proceed to SDS-PAGE (Western Blot) or Streptavidin enrichment followed by LC-MS/MS for target identification.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Synthesis) | Azide decomposition | Ensure reaction temperature never exceeds 50°C. Keep pH acidic during diazotization. |

| No Labeling Observed | Inefficient activation | Check UV lamp output (must be 365 nm). Increase irradiation time to 10-15 min. |

| High Background | Non-specific insertion | Reduce probe concentration. Perform irradiation on ice to reduce diffusion-based collisions. |

| Probe Precipitation | Poor solubility | The nitro group decreases water solubility. Use DMSO stocks and keep final DMSO <1%. |

References

-

Synthesis of Photoaffinity Probes

- Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a vers

- Source: PubMed (Hanstein et al., Biochemistry)

-

URL:[Link]

-

Photochemistry of Nitro-Aryl Azides

- Title: Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived

- Source: Journal of the American Chemical Society

-

URL:[Link]

- General Protocol for Click Chemistry (Downstream Analysis)

- Safety Data (4-Amino-3-nitrophenol precursor): Title: Safety Data Sheet - 4-Amino-3-nitrophenol. Source: Fisher Scientific

Sources

Application Note: Conjugation & Photolysis of 4-Azido-3-nitrophenol

This Application Note is designed for researchers utilizing 4-Azido-3-nitrophenol (ANP) as a heterobifunctional photoaffinity probe.

Unlike standard crosslinkers, ANP possesses a specific "ortho-nitro" architecture (nitro group ortho to the azide) which is critical for its function. This electronic arrangement red-shifts the activation wavelength to ~320–365 nm , allowing photolysis with long-wave UV light that minimizes damage to biological samples (unlike simple phenyl azides requiring 254 nm).

Part 1: Chemical Biology & Mechanism[1]

The "Ortho-Nitro" Effect

The efficacy of ANP relies on the positioning of the nitro group at the 3-position and the azide at the 4-position.

-

Red-Shifted Absorbance: The electron-withdrawing nitro group ortho to the azide creates a donor-acceptor system that shifts the absorption maximum (

) from ~250 nm (phenyl azide) to ~340 nm . This allows the use of gentle 365 nm UV lamps. -

Nitrene Reactivity: Upon UV irradiation, the azide (-N

) expels nitrogen gas ( -

Phenolic Handle: The C1-hydroxyl group serves as the attachment point for your ligand (drug, peptide, or cofactor) without disturbing the photoreactive warhead.

Reaction Workflow

The general workflow involves three phases: Synthesis (creating the ANP-Ligand conjugate), Incubation (binding to target), and Photolysis (covalent capture).

Figure 1: The logical workflow from raw reagent to crosslinked protein complex.[1]

Part 2: Conjugation Protocols

Since ANP contains a free phenol, the most robust conjugation strategies are Williamson Ether Synthesis (for alkyl halide ligands) and the Mitsunobu Reaction (for alcohol ligands).

Protocol A: Williamson Ether Synthesis (For Alkyl Halide Ligands)

Best for: Ligands containing a primary bromide, iodide, or tosylate.

Materials:

-

4-Azido-3-nitrophenol (1.0 equiv)

-

Ligand-X (1.1 equiv) [X = Br, I, OTs]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

-

Argon or Nitrogen gas

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and cool under argon.

-

Dissolution: Dissolve 4-Azido-3-nitrophenol (e.g., 50 mg, 0.28 mmol) in anhydrous DMF (1.0 mL).

-

Note: Keep concentration relatively high (0.2–0.5 M) to drive kinetics.

-

-

Deprotonation: Add

(77 mg, 0.56 mmol). The solution typically turns bright yellow/orange due to the formation of the phenoxide anion. Stir for 15 minutes at Room Temperature (RT). -

Addition: Add the Ligand-X (0.31 mmol) dropwise or as a solid.

-

Reaction: Stir at RT to 60°C for 4–16 hours.

-

Critical Warning: Do NOT exceed 80°C. Aryl azides are thermally stable up to ~100°C, but prolonged heating above 80°C risks thermal decomposition of the azide.

-

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc). The product will be less polar than the starting phenol.

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over

. -

Purification: Flash chromatography (Silica gel). Keep fractions in the dark or under low light.

Protocol B: Mitsunobu Reaction (For Alcohol Ligands)

Best for: Complex biological ligands with a primary or secondary alcohol.

Materials:

-

4-Azido-3-nitrophenol (1.0 equiv)

-

Ligand-OH (1.0 equiv)

-

Triphenylphosphine (

, 1.2 equiv) -

DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

-

Setup: In a dry vial under argon, dissolve Ligand-OH (0.1 mmol), 4-Azido-3-nitrophenol (18 mg, 0.1 mmol), and

(31 mg, 0.12 mmol) in anhydrous THF (1 mL). -

Cooling: Cool the mixture to 0°C (ice bath).

-

Activation: Add DIAD (24 µL, 0.12 mmol) dropwise over 5 minutes. The solution may turn orange/red and then fade.

-

Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The major byproduct is triphenylphosphine oxide (

), which can be difficult to remove. Use a steep gradient on Silica gel or preparative HPLC.

Part 3: Photoactivation & Crosslinking (The Application)

Once your ligand is conjugated to ANP, use this protocol to label your target protein.

Key Parameters:

| Parameter | Specification | Reason |

|---|

| Light Source | UV Lamp (365 nm) | Matches the

Protocol:

-

Equilibration: Incubate the Target Protein with the Ligand-ANP probe in a clear microcentrifuge tube or 96-well plate (polystyrene is UV transparent at 365 nm; do not use acrylic).

-

Time: 30–60 minutes at 4°C (dark).

-

-

Irradiation: Place the UV lamp 2–5 cm above the open samples.

-

Irradiate: 5–10 minutes at 365 nm (approx. 4–10 mW/cm²).

-

-

Quenching: Add a reducing loading buffer (containing DTT or BME) immediately after irradiation. The DTT will quench any remaining nitrenes and reduce the nitro group, but the crosslink is already formed.

-

Analysis: Proceed to SDS-PAGE and Western Blotting (or Mass Spectrometry).

Part 4: Safety & Handling

-

Explosion Hazard: While "organic" azides (C/N ratio > 3) like ANP are generally stable, they are high-energy compounds. Never use metal spatulas (risk of friction) and never heat neat (undiluted) azide above 100°C.

-

Light Sensitivity: Store 4-Azido-3-nitrophenol and its conjugates in amber vials or wrapped in foil. Minimize exposure to fluorescent lab lights; use red light if possible during critical steps.

-

Toxicity: Aryl azides and nitrophenols are toxic and potential mutagens. Handle in a fume hood with gloves.

Part 5: References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

-

Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling with Aryl Azides. Application Note. Link

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link (Provides foundational chemistry on stabilizing aryl azides).

Sources

Application Notes & Protocols: Esterification of the 4-Azido-3-nitrophenol Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Azido-3-nitrophenol Esters

4-Azido-3-nitrophenol is a valuable scaffold in medicinal chemistry and chemical biology. The presence of three distinct functional groups—a phenolic hydroxyl, an azide, and a nitro group—offers a versatile platform for the synthesis of complex molecules. The hydroxyl group, in particular, serves as a key handle for introducing a wide array of functionalities through esterification. This modification can be used to modulate pharmacokinetic properties, introduce reporter groups, or create prodrugs. However, the electron-withdrawing nature of the nitro group and the potential reactivity of the azide group necessitate careful consideration of reaction conditions to achieve efficient and selective esterification.

This guide provides a detailed overview of two robust methods for the esterification of 4-azido-3-nitrophenol: a classic acid chloride-based approach under basic conditions and the milder Steglich esterification for more sensitive substrates. We will delve into the mechanistic rationale behind each protocol, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges.

PART 1: Foundational Principles & Mechanistic Considerations

The esterification of a phenol is fundamentally a nucleophilic acyl substitution reaction. The phenoxide, being a better nucleophile than the neutral phenol, is often generated in situ using a base. The choice of the acylating agent and the reaction conditions are paramount for a successful transformation, especially with a substrate bearing sensitive functional groups like an azide.

Method A: Acylation with Acid Chlorides

This is a straightforward and often high-yielding method. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the highly electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the HCl byproduct and to deprotonate the phenol.

Method B: Steglich Esterification

For substrates that are sensitive to the harsh conditions of acid chloride reactions, the Steglich esterification offers a milder alternative.[1][2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate a carboxylic acid.[1][3] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as it acts as a highly effective acyl transfer agent, accelerating the reaction and suppressing side reactions.[1][2][4] The reaction generally proceeds at room temperature under neutral pH conditions.[4]

PART 2: Experimental Protocols

Safety First: 4-Azido-3-nitrophenol and other azide-containing compounds are potentially explosive and should be handled with extreme caution.[5][6][7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heat, friction, and shock.[5] Review the Safety Data Sheet (SDS) for all reagents before use.[8][9]

Protocol A: Esterification using an Acid Chloride

This protocol is suitable for the synthesis of esters from readily available acid chlorides.

Materials:

-

4-Azido-3-nitrophenol

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-azido-3-nitrophenol (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

-

Acylation: Slowly add the acid chloride (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation:

| Reagent | Molar Equiv. | Purpose |

| 4-Azido-3-nitrophenol | 1.0 | Substrate |

| Acid Chloride | 1.1 | Acylating agent |

| Triethylamine | 1.2 | Base to neutralize HCl and activate phenol |

| Dichloromethane | - | Anhydrous solvent |

Expected Yield: 75-95% (dependent on the acid chloride used).

Protocol B: Steglich Esterification

This protocol is ideal for coupling carboxylic acids that may not have a corresponding stable acid chloride or for reactions with sensitive functional groups.

Materials:

-

4-Azido-3-nitrophenol

-

Carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), 4-azido-3-nitrophenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[2]

-

Carbodiimide Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise.[2]

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.[4] Filter the reaction mixture through a pad of Celite to remove the DCU.

-

Workup (General): Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-